molecular formula C13H21NO B590737 N-Demethyltapentadol CAS No. 1300037-83-5

N-Demethyltapentadol

Cat. No. B590737
M. Wt: 207.317
InChI Key: PQQINTFVECNXLC-GXFFZTMASA-N
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Description

N-Demethyltapentadol is the primary urinary metabolite of the centrally acting opioid analgesic, tapentadol . It has a molecular formula of C13H21NO .


Molecular Structure Analysis

The molecular structure of N-Demethyltapentadol consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The average mass is 207.312 Da and the monoisotopic mass is 207.162308 Da .

Scientific Research Applications

  • Drug Discovery and Development : A historical perspective on drug discovery highlights the evolution of drug research, influenced by chemistry, pharmacology, clinical sciences, and genomic sciences (Drews, 2000). This context is essential for understanding the discovery and development process of drugs like N-Demethyltapentadol.

  • Chemical Synthesis and Modification : Research on nonheme Fe(IV)O complexes and their ability to oxidize C-H bonds at room temperature (Kaizer et al., 2004) can provide insights into the chemical modification processes that could be relevant for synthesizing compounds like N-Demethyltapentadol.

  • Anticancer Agents : Studies on derivatives of other compounds, such as 4-demethylpenclomedine, and their application as anticancer agents (Morgan et al., 2009) might offer a perspective on how N-Demethyltapentadol could be modified or used in similar contexts.

  • Methodology for Chemical Modifications : A study on the methodology for N-demethylation of opiate alkaloids (Dong & Scammells, 2007) is directly relevant to understanding the processes involved in producing N-Demethyltapentadol.

  • Pharmacokinetics and Metabolism : Research into the absorption, metabolism, and excretion of tapentadol and its derivatives can provide insights into the pharmacokinetic behavior of related compounds like N-Demethyltapentadol (Terlinden et al., 2007).

Safety And Hazards

Tapentadol, the parent compound, has a risk of addiction, abuse, and misuse, which can lead to overdose and death . It is indicated for the management of acute pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate . Due to the risks, it is reserved for patients for whom alternative treatment options are unavailable .

properties

IUPAC Name

3-[(2R,3R)-2-methyl-1-(methylamino)pentan-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-13(10(2)9-14-3)11-6-5-7-12(15)8-11/h5-8,10,13-15H,4,9H2,1-3H3/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQINTFVECNXLC-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016935
Record name N-Demethyltapentadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethyltapentadol

CAS RN

1300037-83-5
Record name N-Demethyltapentadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyltapentadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEMETHYLTAPENTADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246I1D7TDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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